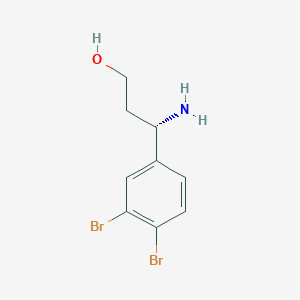![molecular formula C10H14O3 B13072219 1-{7-Oxabicyclo[2.2.1]heptan-2-yl}butane-1,3-dione](/img/structure/B13072219.png)
1-{7-Oxabicyclo[2.2.1]heptan-2-yl}butane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{7-Oxabicyclo[221]heptan-2-yl}butane-1,3-dione is a compound characterized by its unique bicyclic structure, which includes an oxabicycloheptane ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-{7-Oxabicyclo[2.2.1]heptan-2-yl}butane-1,3-dione typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method is favored for its ability to produce the bicyclic structure in a highly stereoselective manner. The reaction conditions often include the use of a Lewis acid catalyst to facilitate the cycloaddition process.
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol, which can then be further processed to form the desired bicyclic structure . The process is optimized for high yield and purity, making it suitable for large-scale production.
化学反应分析
Types of Reactions: 1-{7-Oxabicyclo[2.2.1]heptan-2-yl}butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the nucleophilic attack.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
科学研究应用
1-{7-Oxabicyclo[2.2.1]heptan-2-yl}butane-1,3-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological pathways.
作用机制
The mechanism of action of 1-{7-Oxabicyclo[2.2.1]heptan-2-yl}butane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows the compound to fit into active sites of enzymes, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial effects .
相似化合物的比较
7-Oxabicyclo[2.2.1]heptane: Shares the bicyclic structure but lacks the butane-1,3-dione moiety.
Bicyclo[2.2.1]heptan-2-ol: Similar bicyclic structure with a hydroxyl group instead of the butane-1,3-dione.
Trimethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]silane: Contains a similar bicyclic core with different functional groups.
Uniqueness: 1-{7-Oxabicyclo[2.2.1]heptan-2-yl}butane-1,3-dione is unique due to its combination of the oxabicycloheptane ring and the butane-1,3-dione moiety. This structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
属性
分子式 |
C10H14O3 |
|---|---|
分子量 |
182.22 g/mol |
IUPAC 名称 |
1-(7-oxabicyclo[2.2.1]heptan-2-yl)butane-1,3-dione |
InChI |
InChI=1S/C10H14O3/c1-6(11)4-9(12)8-5-7-2-3-10(8)13-7/h7-8,10H,2-5H2,1H3 |
InChI 键 |
XEGJPTZKCPXSNT-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CC(=O)C1CC2CCC1O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-methyl-4-oxo-3,4-dihydro-2H-benzo[e][1,2]thiazine-3-carboxylate](/img/structure/B13072137.png)
![(2-Amino-[1,2,4]triazolo[1,5-A]pyridin-8-YL)methanol](/img/structure/B13072142.png)
![3-[(3,5-Dimethylcyclohexyl)oxy]azetidine](/img/structure/B13072150.png)
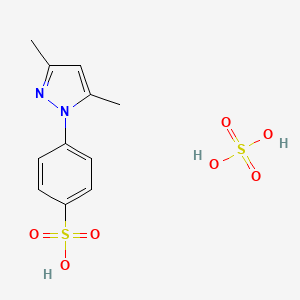

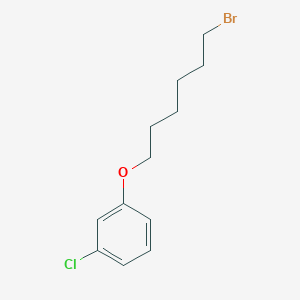
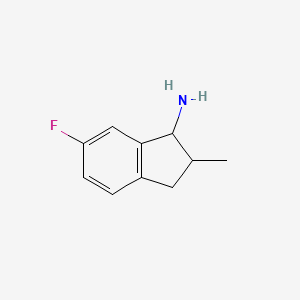
![3-{Bicyclo[2.2.2]octan-2-yl}-3-oxopropanal](/img/structure/B13072163.png)
![3,3-Difluoro-N-[(1S)-3-[(3-exo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl]-1-phenylpropyl]-4-piperidinecarboxamide](/img/structure/B13072164.png)
![{3-bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13072170.png)
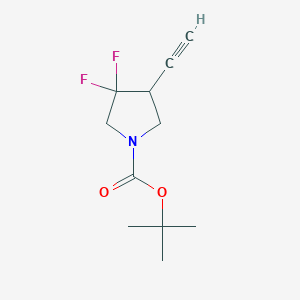
![3-Amino-1-[(propan-2-yloxy)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13072189.png)
![4-Methyl-4-propyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13072198.png)
